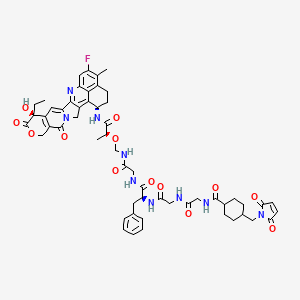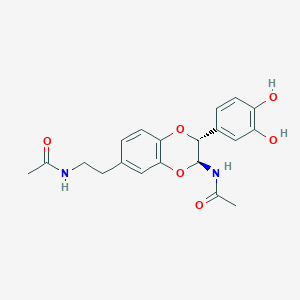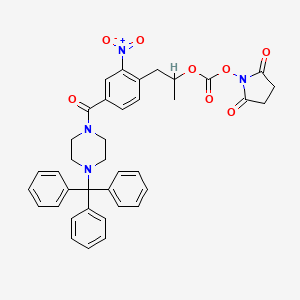
NCP2 Anchor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCP2 Anchor is a compound employed in synthesizing exon jumping oligomer conjugates. These conjugates align with specific target sequences within the human anti-muscular atrophy protein gene to promote exon 52 skipping, facilitating research into muscular dystrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCP2 Anchor involves the preparation of exon jumping oligomer conjugates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in research laboratories under controlled conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production involves standard chemical synthesis techniques, including the use of organic solvents and reagents, followed by purification processes such as chromatography .
Chemical Reactions Analysis
Types of Reactions
NCP2 Anchor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
NCP2 Anchor is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the synthesis and properties of exon jumping oligomer conjugates.
Biology: The compound is employed in research related to muscular dystrophy, as it promotes exon 52 skipping in the human anti-muscular atrophy protein gene.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for muscular dystrophy.
Mechanism of Action
NCP2 Anchor exerts its effects by synthesizing exon jumping oligomer conjugates that align with specific target sequences within the human anti-muscular atrophy protein gene. This alignment promotes exon 52 skipping, which is a crucial step in the research of muscular dystrophy. The molecular targets and pathways involved include the specific sequences within the gene that are responsible for exon skipping .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to NCP2 Anchor include other exon skipping oligomer conjugates used in muscular dystrophy research. These compounds share similar mechanisms of action but may differ in their specific target sequences and efficacy.
Uniqueness
This compound is unique in its ability to specifically promote exon 52 skipping within the human anti-muscular atrophy protein gene. This specificity makes it a valuable tool in the research of muscular dystrophy, distinguishing it from other exon skipping compounds .
Properties
Molecular Formula |
C38H36N4O8 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-nitro-4-(4-tritylpiperazine-1-carbonyl)phenyl]propan-2-yl carbonate |
InChI |
InChI=1S/C38H36N4O8/c1-27(49-37(46)50-41-34(43)19-20-35(41)44)25-28-17-18-29(26-33(28)42(47)48)36(45)39-21-23-40(24-22-39)38(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-18,26-27H,19-25H2,1H3 |
InChI Key |
BGQUCUWSGFPULH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])OC(=O)ON6C(=O)CCC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


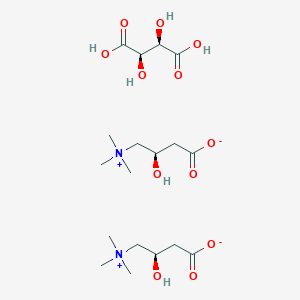
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)
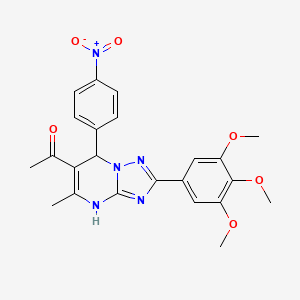
![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
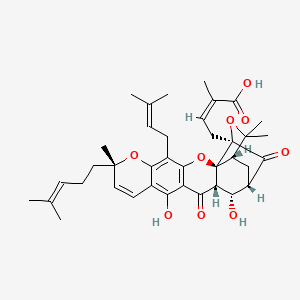
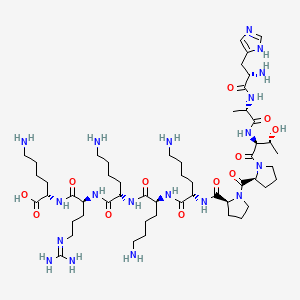

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)

